

# physical and chemical properties of 3-Amino-2,6-difluorobenzoic acid

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## Compound of Interest

Compound Name: 3-Amino-2,6-difluorobenzoic acid

Cat. No.: B113063

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An In-Depth Technical Guide to **3-Amino-2,6-difluorobenzoic Acid** for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **3-Amino-2,6-difluorobenzoic acid**, a key building block in modern medicinal chemistry. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and conceptual visualizations to support its application in the laboratory.

## Core Properties and Data

**3-Amino-2,6-difluorobenzoic acid** is a trifunctional aromatic compound featuring an amino group, a carboxylic acid, and a difluorinated benzene ring. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.

## Physical Properties

Quantitative physical data for **3-Amino-2,6-difluorobenzoic acid** is not extensively reported in publicly available literature. The following table summarizes its known properties and provides data for structurally related compounds to offer a comparative context.

| Property          | Value for 3-Amino-2,6-difluorobenzoic acid                                | Comparative Data  |
|-------------------|---|---|
| CAS Number        | 83141-11-1[1][2][3][4]  | 3-Aminobenzoic acid: 99-05-82,6-Difluorobenzoic acid: 385-00-2      |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub> [1][2][3][4] | C <sub>7</sub> H <sub>5</sub> F <sub>2</sub> NO <sub>2</sub>        |
| Molecular Weight  | 173.12 g/mol [1][4]   | 173.12  |
| Appearance        | Solid[1]  | White to light yellow crystalline solid                             |
| Melting Point     | Data not available  | 3-Aminobenzoic acid: 174-178 °C2,6-Difluorobenzoic acid: 157-161 °C |
| Boiling Point     | Data not available  | Data not available  |
| pKa               | Data not available  | 3-Aminobenzoic acid: 4.78 (amino group), 4.55 (carboxyl group)[5]   |
| Solubility        | Soluble in many organic solvents  | Moderately soluble in water   |
| Storage           | Store at room temperature in a dark, inert atmosphere[2]                  | N/A   |

## Chemical and Spectroscopic Properties

The reactivity of **3-Amino-2,6-difluorobenzoic acid** is dictated by its three functional groups. The amino group acts as a nucleophile and a base, the carboxylic acid is acidic and can be converted to esters, amides, or acid halides, and the difluorinated aromatic ring can undergo further substitution reactions, though the fluorine atoms are generally deactivating.

Specific spectral data for **3-Amino-2,6-difluorobenzoic acid** are not readily available. The table below provides expected ranges and characteristics based on the analysis of similar compounds.

| Spectral Data              | Expected Characteristics   |
|----------------------------|--|
| $^1\text{H}$ NMR           | Aromatic protons (2H) would appear in the range of $\delta$ 6.5-8.0 ppm, showing complex splitting due to H-H and H-F coupling. The amine ( $\text{NH}_2$ ) protons would appear as a broad singlet, and the carboxylic acid ( $\text{COOH}$ ) proton as a very broad singlet at $\delta$ >10 ppm, both exchangeable with $\text{D}_2\text{O}$ . |
| $^{13}\text{C}$ NMR        | Aromatic carbons would appear in the range of $\delta$ 100-160 ppm, with carbons directly bonded to fluorine showing large C-F coupling constants. The carboxyl carbon would be downfield, typically $\delta$ > 165 ppm.   |
| FT-IR ( $\text{cm}^{-1}$ ) | Broad O-H stretch from the carboxylic acid (~2500-3300), N-H stretches from the amine (~3300-3500), C=O stretch from the carboxylic acid (~1700), C=C stretches from the aromatic ring (~1450-1600), and strong C-F stretches (~1100-1300).  |
| Mass Spectrometry          | The molecular ion peak ( $\text{M}^+$ ) would be observed at $m/z = 173.12$ . Common fragmentation patterns would include the loss of $\text{H}_2\text{O}$ ( $m/z = 155$ ) and $\text{CO}_2$ ( $m/z = 129$ ).  |

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and analysis of **3-Amino-2,6-difluorobenzoic acid**. These protocols are based on established chemical principles and procedures reported for analogous compounds.

### Synthesis Protocol: Reduction of 2,6-Difluoro-3-nitrobenzoic acid

A common and efficient method for the synthesis of **3-Amino-2,6-difluorobenzoic acid** is the reduction of its nitro precursor, 2,6-Difluoro-3-nitrobenzoic acid.<sup>[6][7]</sup> A metal-free reduction using trichlorosilane is a modern, chemoselective approach.

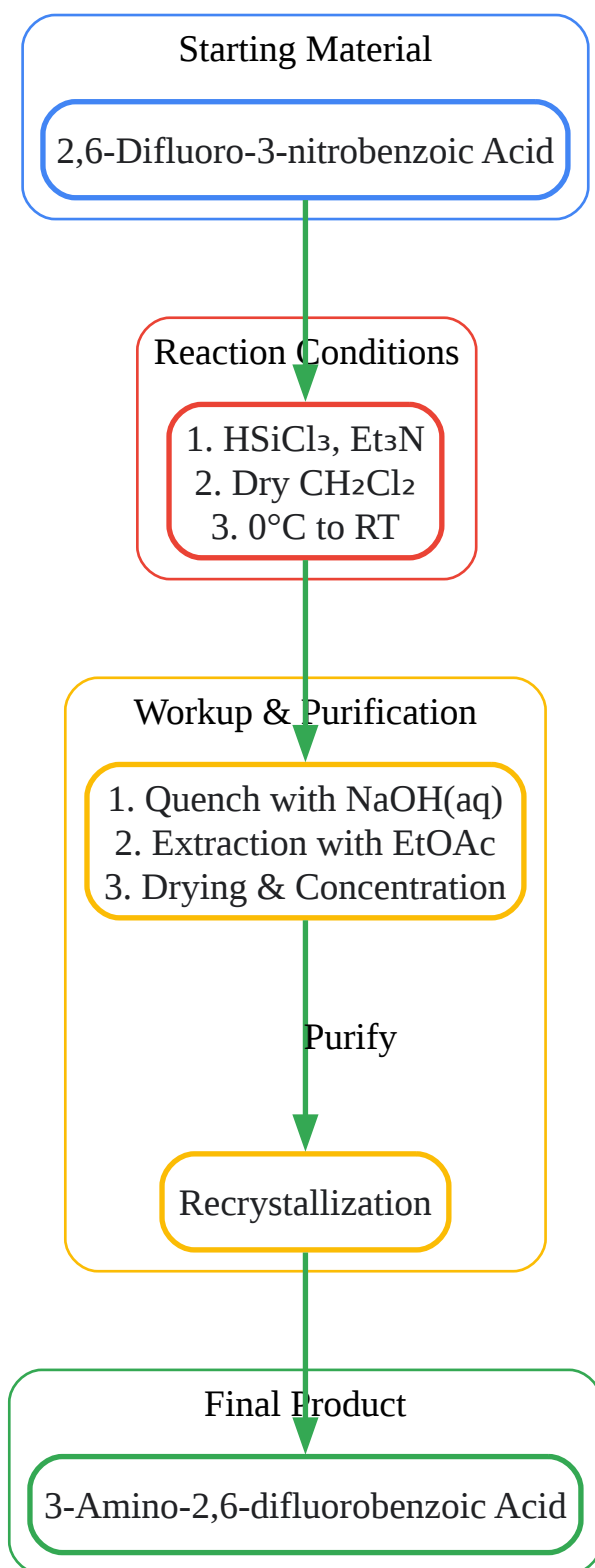
#### Materials and Reagents:

- 2,6-Difluoro-3-nitrobenzoic acid
- Trichlorosilane ( $\text{HSiCl}_3$ )
- Triethylamine (or another tertiary amine like Hünig's base)
- Dry Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 10% aqueous Sodium Hydroxide ( $\text{NaOH}$ ) solution
- Ethyl acetate
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq) and triethylamine (6.0 eq) in dry dichloromethane.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of trichlorosilane (4.0 eq) in dry dichloromethane to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred 10% aqueous NaOH solution, ensuring the temperature is controlled with an ice bath.
- Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude **3-Amino-2,6-difluorobenzoic acid** by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).



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**Figure 1.** Synthesis workflow for **3-Amino-2,6-difluorobenzoic acid**.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of aminobenzoic acids and monitoring reaction progress. The following is a representative reversed-phase HPLC method.[\[8\]](#)[\[9\]](#)[\[10\]](#)

### Instrumentation and Conditions:

- HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to 10% B and re-equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm and 280 nm.
- Injection Volume: 10 µL.

### Sample Preparation:

- Accurately weigh approximately 1 mg of the **3-Amino-2,6-difluorobenzoic acid** sample.
- Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
- Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
- Filter the sample through a 0.45 µm syringe filter before injection.

## Applications in Drug Development

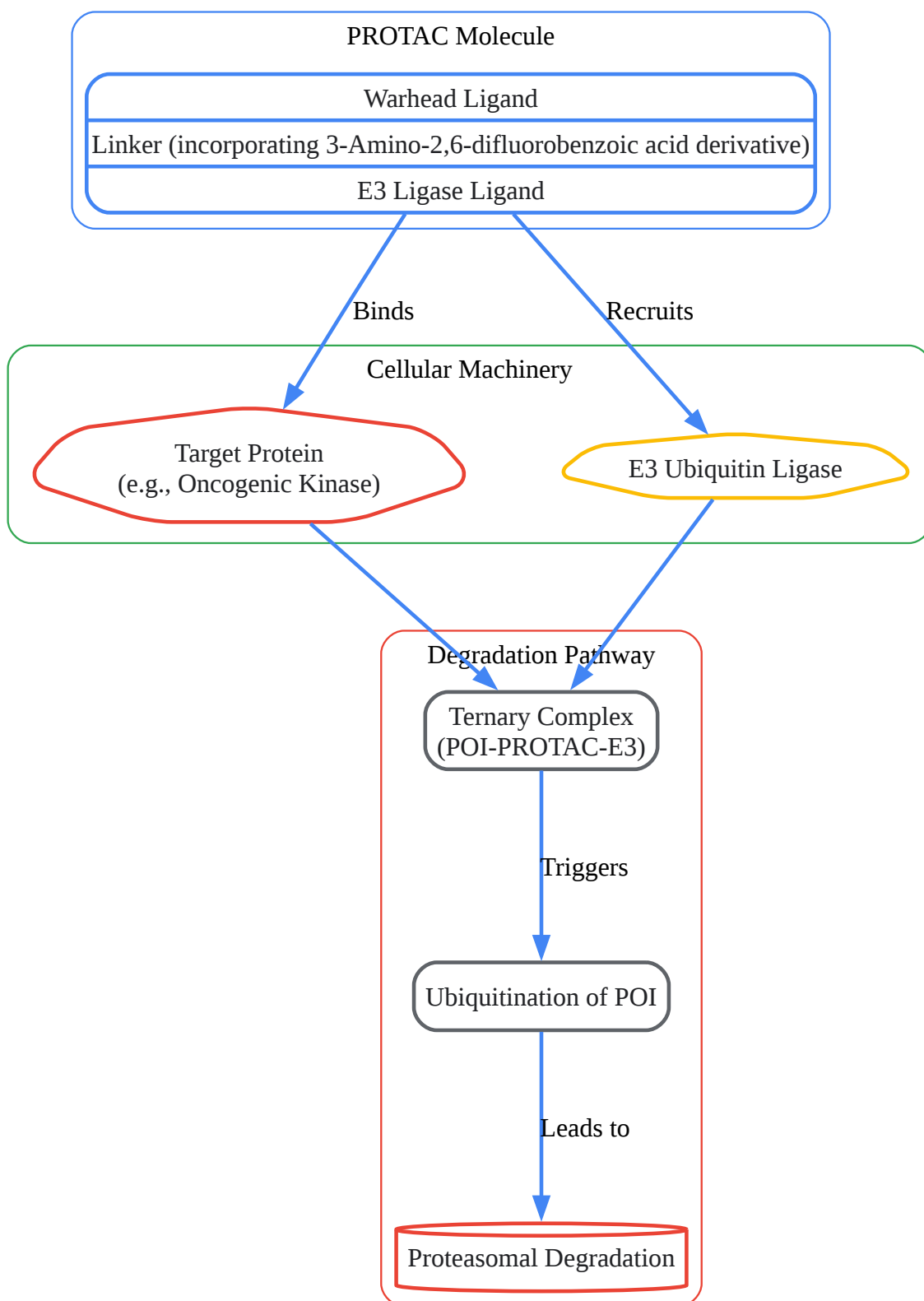
**3-Amino-2,6-difluorobenzoic acid** is designated as a "Protein Degradation Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).<sup>[1]</sup> PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.<sup>[11][12]</sup>

A PROTAC molecule conceptually consists of three parts:

- A "warhead" ligand that binds to the target Protein of Interest (POI).
- An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.
- A chemical linker that connects the two ligands.

The amino and carboxylic acid groups of **3-Amino-2,6-difluorobenzoic acid** provide versatile handles for incorporating this scaffold into the linker or ligand components of a PROTAC. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final molecule.





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**Figure 2.** Role of a **3-Amino-2,6-difluorobenzoic acid** derivative in a PROTAC.

The diagram above illustrates the mechanism of action. The PROTAC molecule, containing a derivative of **3-Amino-2,6-difluorobenzoic acid**, facilitates the formation of a ternary complex between the target protein and an E3 ligase. This proximity triggers the E3 ligase to tag the target protein with ubiquitin molecules, marking it for destruction by the proteasome. This strategy can be used to eliminate "undruggable" proteins that lack a functional active site for traditional inhibitors.[13]

## Safety Information

While a full toxicological profile is not available, hazard information for similar aminobenzoic acids suggests that **3-Amino-2,6-difluorobenzoic acid** should be handled with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

## Conclusion

**3-Amino-2,6-difluorobenzoic acid** is a strategically important building block for medicinal chemistry and drug development. Its trifunctional nature provides synthetic versatility, while the fluorine substituents offer the potential to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. Its role in the rapidly advancing field of targeted protein degradation underscores its value to researchers aiming to develop next-generation therapeutics. While some specific physical and spectral data are not widely published, the information provided in this guide, based on established chemical principles and data from analogous structures, offers a solid foundation for its application in research and development.

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